BM212
描述
BM212 是一种 1,5-二芳基吡咯衍生物,已显示出作为抗分枝杆菌剂的巨大潜力。 它尤其以其对抗多药耐药性结核分枝杆菌菌株和其他非典型分枝杆菌的活性而著称 。 该化合物以其强效的体外活性及其低的细胞毒性而著称,这使其成为进一步开发用于治疗结核病的有希望的候选药物 。
科学研究应用
BM212 在化学、生物学、医学和工业领域有几种科学研究应用:
化学: this compound 作为开发新的抗分枝杆菌剂的先导化合物。
作用机制
BM212 通过靶向 MmpL3 蛋白发挥作用,MmpL3 蛋白是分枝杆菌膜蛋白大家族的成员。 MmpL3 参与将分枝菌酸转运到分枝杆菌的内膜,这对细菌的存活至关重要 。 通过抑制 MmpL3,this compound 会破坏分枝杆菌细胞壁的合成,导致细菌死亡 。
生化分析
Biochemical Properties
BM212 interacts with the MmpL3 protein, a transporter protein that plays a key role in the transport of mycolic acids in Mycobacterium tuberculosis . The binding of this compound to MmpL3 inhibits the function of this transporter protein . Additionally, this compound has been found to bind to the transcriptional regulator EthR2 .
Cellular Effects
This compound exerts its effects on cells by inhibiting the function of the MmpL3 protein . This inhibition disrupts the transport of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis . This disruption can lead to the death of the bacteria, making this compound a potential candidate for the treatment of tuberculosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the binding of the compound to the MmpL3 protein . This binding inhibits the function of MmpL3, disrupting the transport of mycolic acids . Additionally, this compound has been found to bind to the transcriptional regulator EthR2 .
Metabolic Pathways
Given its known interactions with the MmpL3 protein and EthR2, it can be inferred that this compound may be involved in the metabolic pathways related to the transport of mycolic acids and the regulation of gene expression .
Subcellular Localization
Given its known interactions with the MmpL3 protein and EthR2, it can be inferred that this compound may localize to the regions of the cell where these proteins are found .
准备方法
合成路线和反应条件
BM212 的合成涉及吡咯环的形成,吡咯环是许多生物活性化合物中的常见骨架。合成路线通常包括以下步骤:
工业生产方法
This compound 的工业生产可能会涉及优化合成路线,以最大限度地提高产量并降低成本。 这可能包括使用更有效的催化剂、改进的反应条件和可扩展的纯化方法 。
化学反应分析
反应类型
BM212 经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可用于修饰吡咯环上的官能团。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产物
这些反应形成的主要产物通常是具有修饰的生物活性的 this compound 衍生物。 这些衍生物可以进一步测试其对抗分枝杆菌菌株的功效 。
相似化合物的比较
BM212 属于一类抗分枝杆菌吡咯衍生物。类似的化合物包括:
- BM521
- BM533
- BM579
这些化合物共享相似的吡咯骨架,但其取代基不同,这会影响它们的生物活性和细胞毒性 。 This compound 独特的特点是它兼具高活性与低细胞毒性,使其成为进一步开发的特别有希望的候选药物 。
属性
IUPAC Name |
1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZIODCWLMCMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146204-42-4 | |
Record name | BM 212 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146204424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BM-212 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9HSU4GZWL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary cellular target of BM212?
A1: Research has identified MmpL3, a membrane protein belonging to the Mycobacterial membrane protein Large (MmpL) family, as the primary cellular target of this compound. [, , ]
Q2: How does this compound interact with MmpL3?
A2: this compound directly binds to the MmpL3 protein, inhibiting its activity. [] While the precise binding site remains to be fully elucidated, studies suggest that this compound, along with other MmpL3 inhibitors, may act by disrupting the transmembrane electrochemical proton gradient essential for MmpL3 function. []
Q3: What are the downstream effects of this compound inhibiting MmpL3?
A3: MmpL3 is crucial for transporting mycolic acids, key components of the mycobacterial outer membrane, across the inner membrane. By inhibiting MmpL3, this compound disrupts the transport of mycolic acids, ultimately impairing the formation of the mycobacterial cell wall. [, , ]
Q4: Does this compound demonstrate activity against intracellular mycobacteria?
A4: Yes, this compound exhibits bactericidal activity against intracellular Mycobacterium tuberculosis residing within macrophages and the U937 human histiocytic lymphoma cell line. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H24Cl2N2, and its molecular weight is 387.33 g/mol.
Q6: How do structural modifications to the this compound scaffold influence its antimycobacterial activity?
A6: Studies exploring SAR have revealed that modifications to the phenyl rings at the N1 and C5 positions, as well as alterations to the thiomorpholine moiety, can significantly impact this compound's activity. For example, replacing the thiomorpholine with a morpholine group yielded derivatives with lower lipophilicity and enhanced in vitro microsomal stability. [] Additionally, introducing bulky substituents at the pyrrole C3 side chain and removing the C5 aryl moiety led to compounds with potent activity against multidrug-resistant Mycobacterium tuberculosis. []
Q7: Have any this compound derivatives demonstrated improved potency compared to the parent compound?
A7: Yes, several this compound derivatives have exhibited greater potency against Mycobacterium tuberculosis compared to the original compound. These include analogues with modifications to the phenyl rings, substitutions at the pyrrole C3 side chain, and replacements of the thiomorpholine moiety. [, , , ]
Q8: What is known about the stability of this compound under various conditions?
A8: While specific stability data for this compound is limited within the provided research, studies on its derivatives suggest strategies to improve stability. For instance, replacing the thiomorpholine moiety with a morpholine group led to enhanced in vitro microsomal stability. []
Q9: What is known about the pharmacokinetic profile of this compound?
A9: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently limited within the provided research.
Q10: Has the efficacy of this compound been evaluated in in vivo models of tuberculosis?
A10: Yes, a this compound analogue with improved drug-like properties demonstrated efficacy in an acute murine tuberculosis infection model, achieving an ED99 of 49 mg/Kg. This finding highlights the potential of this compound class for further development. []
Q11: What are the known mechanisms of resistance to this compound?
A11: Resistance to this compound has been primarily linked to mutations in the mmpL3 gene. [, , ] These mutations likely alter the this compound binding site or affect MmpL3 function, rendering the compound ineffective.
Q12: Is there information available on the toxicity profile of this compound?
A12: While specific toxicity data for this compound is not extensively discussed within the provided research, some studies indicate that certain derivatives exhibit low eukaryotic cell toxicity, suggesting a favorable safety profile. []
Q13: What are the future directions for research on this compound?
A13: Future research should focus on:
Q14: What is the overall significance of the research on this compound?
A14: this compound and its derivatives represent a promising class of antimycobacterial agents with a novel mechanism of action targeting MmpL3. The research conducted to date provides valuable insights into its structure-activity relationship, mechanism of action, and potential for combating drug-resistant tuberculosis. Further investigation and development of this compound class hold significant promise for addressing the global health threat posed by tuberculosis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。